molecular formula C14H18NNa3O17S2 B144925 Heparin disaccharide I-A sodium salt CAS No. 136098-00-5

Heparin disaccharide I-A sodium salt

Cat. No. B144925
CAS RN: 136098-00-5
M. Wt: 605.4 g/mol
InChI Key: WRWNGZNBPYOKPM-NYNVPWSXSA-K
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Description

Heparin is a highly sulfated linear polysaccharide, consisting of sequences of uronic acids linked to D-glucosamine with specific sulfation patterns. It is widely used as an intravenous anticoagulant and is derived from mammalian mucosa. The preparation of crude heparin involves protease digestion and oxidation, which can lead to side reactions such as 2-O desulfation, resulting in non-endogenous disaccharides within the polysaccharide chains .

Synthesis Analysis

The synthesis of heparin involves complex biochemical processes in vivo, and its extraction for medical use typically involves protease digestion under basic conditions and high temperatures. This process can introduce structural impurities, such as 2-O desulfation, which can affect the quality of the final therapeutic product. Despite these impurities, heparin with an average of one modified disaccharide per chain can still comply with pharmacopeial requirements, although the biological potency may be reduced .

Molecular Structure Analysis

The molecular structure of heparin's dimeric and oligomeric units has been studied using computational methods. The most stable structure of dimeric units in the neutral state is stabilized via "bifurcated" sodium bonds. The anionic forms of these glycosaminoglycans show considerable changes in their equilibrium structure in a water solution. The stable-energy conformations around glycosidic bonds are in agreement with experimental data for heparin-derived oligosaccharides .

Chemical Reactions Analysis

The chemical behavior of heparin's sodium salts and their anionic forms has been analyzed, particularly in the context of their conformational changes upon dissociation. The displacement of Na+ ions from the binding sites results in significant changes in the overall conformation of the corresponding anion, affecting the position of sulfate groups and the conformation across glycosidic bonds .

Physical and Chemical Properties Analysis

Heparin sodium is a non-uniform polymer with molecular weight distributions ranging from under 5,000 to over 50,000. The physical and chemical properties of heparin are influenced by its molecular weight, degree of sulfation, and the presence of impurities. Compendial methods have been developed to determine these properties and ensure the consistency and safety of heparin sodium used in medicine .

Scientific Research Applications

Chromatographic Techniques in Heparin Analysis

Heparin, a complex mixture of highly-sulfated linear polysaccharides, undergoes various side reactions during manufacturing, leading to the formation of non-endogenous disaccharides within polysaccharide chains. Anion exchange chromatography techniques are essential for analyzing these heparin samples, allowing for the determination of the proportions of non-endogenous disaccharides generated during manufacturing, thus playing a crucial role in controlling the quality of the final therapeutic product (Anger et al., 2018).

Analysis of Defibrotide and Its Relation to Heparin

Defibrotide, a polydeoxyribonucleotide sodium salt, shares similarities with heparin, particularly in its interactions with proteins, enzymes, and growth factors. While it lacks anticoagulant activity, it demonstrates a range of pharmacological properties similar to heparin, such as profibrinolytic and antithrombotic activities, highlighting the complexity of these substances and their multifaceted roles in thrombotic diseases (Pescador et al., 1996).

NMR Spectroscopy for Heparin Purity Assessment

Heparin's structural complexity necessitates advanced methods for purity assessment. Chemometric analysis combined with (1)H NMR spectral analysis is effective in differentiating heparin from similar glycosaminoglycans and identifying impurities such as oversulfated chondroitin sulfate (OSCS) and dermatan sulfate (DS). This approach ensures the quality of heparin Active Pharmaceutical Ingredients (APIs) (Zang et al., 2011).

Structural Studies of Heparin Using Neutron Scattering

Small-angle neutron scattering (SANS) has been used to study the solution structure of heparin, revealing its shape under different sodium concentrations. This study provides insights into the molecular structure of heparin in various environments, contributing to a better understanding of its behavior in biological systems (Rubinson et al., 2016).

Dispersant Properties in Nanotube Research

Heparin sodium salt has been investigated as a dispersant for single-walled carbon nanotubes (SWNTs). The preferential dispersion of larger-diameter SWNTs by heparin sodium salt highlights its potential applications in nanotechnology, particularly in the selective extraction and manipulation of nanotubes (Yan et al., 2010).

Heparin's Biological Activity and Structure

The structure and biological activity of heparin are complex, involving alternating copolymers and interactions with various proteins. Understanding its detailed structure and biological interactions is crucial for therapeutic applications, and analytical methods play a significant role in determining its yield and purity (Casu, 1985).

Compendial Methods for Heparin Molecular Weight Analysis

Analyzing heparin's molecular weight distribution is crucial for ensuring its quality and safety as a medical product. Enhanced standards and acceptance criteria for molecular weight distribution have been developed, contributing to safer and more effective heparin-based therapies (Mulloy et al., 2014).

Molecularly Imprinted Polymers for Oligosaccharide Isolation

Magnetic thermoresponsive molecularly imprinted polymers (MIPs) have been synthesized using heparin disaccharides as templates. These polymers demonstrate specific binding to heparin oligosaccharides and offer rapid separation capabilities, showcasing the potential for efficient isolation of oligosaccharides from various polysaccharides (Zhang et al., 2019).

Mechanism of Action

Target of Action

Heparin Disaccharide I-A Sodium Salt is a specific fraction of heparin, a highly sulfated glycosaminoglycan . The primary targets of this compound are antithrombin III (ATIII) and proteases in the coagulation pathway . These targets play a crucial role in the regulation of blood coagulation, preventing the formation of clots and thrombosis .

Mode of Action

This compound enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . It binds reversibly to ATIII, greatly accelerating the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in the delay of blood coagulation .

Biochemical Pathways

The compound affects the coagulation pathway , specifically the inactivation of proteases . The downstream effects include the prevention of clot formation and thrombosis . It’s also associated with allergy and inflammatory activity, as it is synthesized in mast cells and mediators such as histamine .

Pharmacokinetics

Therefore, it is typically administered parenterally, either by continuous or intermittent infusion or by subcutaneous injection . This method of administration impacts the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of venous thrombosis and pulmonary embolism, prevention of re-thrombosis post thrombolysis, and management of arterial thrombosis in patients who suffer from acute myocardial infarction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , indicating that temperature can affect its stability Additionally, the compound’s action may be influenced by the physiological environment, such as the presence of other biochemicals in the body.

Safety and Hazards

While specific safety and hazard information for Heparin disaccharide I-A sodium salt was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Biochemical Analysis

properties

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWNGZNBPYOKPM-NYNVPWSXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNa3O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463603
Record name Heparin disaccharide I-A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136098-00-5
Record name Heparin disaccharide I-A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do the structural differences between heparan sulfates like HDS-I and HDS-III influence their inhibitory effects on leukemia cell differentiation?

A1: The research indicates that heparan sulfates with different disaccharide patterns and charge densities exhibit varying levels of inhibition on leukemia cell differentiation. [] For instance, HDS-I and HDS-III, possessing distinct disaccharide structures compared to SOS and DOS, demonstrate different inhibitory potencies. Heparan sulfates with low di-sulfated disaccharides were less inhibitory at low concentrations. [] This suggests that the specific arrangement of sulfate groups and sugar moieties within the heparan sulfate molecule plays a crucial role in its interaction with target molecules involved in the differentiation process.

Q2: What analytical techniques were employed to study the effects of heparan sulfates on leukemia cells?

A2: The researchers utilized a combination of techniques to investigate the impact of heparan sulfates on leukemia cell differentiation. These included:

  • Morphological examination: Observing changes in cell shape and appearance upon treatment with heparan sulfates. []
  • Cell count and proliferation assays: Quantifying the effects of heparan sulfates on cell growth and viability. []
  • Flow cytometry: Analyzing the expression of cell surface markers like CD14, CD11a, CD11b, and CD68 to assess the differentiation status of leukemia cells. []
  • Liquid chromatography-mass spectrometry (LC-MS): Detecting low molecular weight metabolites and oligosaccharides, demonstrating its sensitivity in analyzing heparin sulfate disaccharides. []

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